molecular formula C11H10F3NO B13594245 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile

3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile

Cat. No.: B13594245
M. Wt: 229.20 g/mol
InChI Key: IKLDSUBPWNKSHJ-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a propanenitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxy-4-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The benzaldehyde undergoes a nucleophilic addition reaction with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating or the use of a catalyst, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid.

    Reduction: Formation of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The methoxy group may also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(trifluoromethyl)phenylamine
  • 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
  • 3-(4-Methoxy-3-methylphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide

Uniqueness

3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile is unique due to the presence of both a nitrile group and a trifluoromethyl group on the same aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

3-[3-methoxy-4-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C11H10F3NO/c1-16-10-7-8(3-2-6-15)4-5-9(10)11(12,13)14/h4-5,7H,2-3H2,1H3

InChI Key

IKLDSUBPWNKSHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC#N)C(F)(F)F

Origin of Product

United States

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